(3R,4S)-4-Fluoropyrrolidin-3-amine is a chiral compound belonging to the class of pyrrolidine derivatives. Its structural configuration includes a fluorine atom at the fourth position of the pyrrolidine ring and an amine functional group at the third position. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a building block for various pharmaceutical agents.
The compound is classified under the category of fluorinated organic compounds, specifically as a substituted pyrrolidine. The International Union of Pure and Applied Chemistry name for this compound is (3R,4S)-4-fluoropyrrolidin-3-amine, with the Chemical Abstracts Service registry number being 1434142-02-5. It is primarily sourced from chemical suppliers and research institutions focusing on synthetic organic chemistry and drug discovery .
The synthesis of (3R,4S)-4-fluoropyrrolidin-3-amine can be achieved through several methods, including:
A notable method involves the use of N-Boc-protected amino esters that undergo a series of reactions including acyliminium ion formation and subsequent addition of a fluorinated reagent. This approach allows for control over stereochemistry and yields high-purity products .
The molecular structure of (3R,4S)-4-fluoropyrrolidin-3-amine consists of a five-membered nitrogen-containing ring with specific stereochemistry at positions 3 and 4. The compound can be represented by its molecular formula with a molecular weight of approximately 89.11 g/mol.
These structural representations are crucial for understanding the compound's reactivity and interactions in biological systems .
(3R,4S)-4-Fluoropyrrolidin-3-amine can participate in various chemical reactions typical of amines and fluorinated compounds:
The mechanism of action for (3R,4S)-4-fluoropyrrolidin-3-amine primarily involves its role as a substrate or inhibitor in enzymatic reactions within biological systems. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially enhancing bioavailability and selectivity for specific biological targets .
Relevant data suggests that the presence of fluorine enhances lipophilicity, which can influence absorption and distribution characteristics in biological systems .
(3R,4S)-4-fluoropyrrolidin-3-amine has several potential applications in scientific research:
The cis-(3R,4S) stereochemistry of 4-fluoropyrrolidin-3-amine is a critical determinant of its biological activity and molecular interactions. This specific configuration positions the fluorine and amine substituents in a spatially defined orientation that enables optimal contacts with chiral binding pockets in biological targets. The pyrrolidine ring's non-planar structure exhibits pseudorotation, allowing it to adopt multiple energetically accessible conformations that enhance three-dimensional coverage in pharmacophore space [4]. This dynamic flexibility contrasts with rigid aromatic systems and enables superior adaptation to enzyme or receptor binding sites.
Physicochemical Implications of Stereochemistry:The cis-(3R,4S) configuration directly influences electronic distribution and hydrogen-bonding capacity. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shift patterns for this stereoisomer compared to its trans counterpart, indicating altered electron density around the ring nitrogen. X-ray crystallography confirms that the fluorine and amine groups occupy adjacent equatorial positions, creating a 1,3-dipolar arrangement that enhances molecular polarity. This specific orientation contributes to a polar surface area (PSA) of approximately 40-45 Ų, which supports favorable desolvation properties during target binding [7].
Synthetic Accessibility and Chiral Pool Utilization:Commercial synthesis of (3R,4S)-4-fluoropyrrolidin-3-amine (CAS# 1817790-66-1) typically employs stereoselective fluorination of N-protected pyrrolidin-3-ols using diethylaminosulfur trifluoride (DAST) or related reagents. Alternatively, chiral pool strategies utilize L-hydroxyproline as a template for fluorination with retention of configuration. The dihydrochloride salt form (CAS# 2925068-49-9) enhances crystallinity and stability for storage [8]. Synthetic protocols emphasize control of regio- and stereoselectivity to prevent formation of the undesired trans-diastereomer, which exhibits distinct biological behavior.
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Compound | LogP | PSA (Ų) | Dipole Moment (D) | Chiral Centers |
---|---|---|---|---|
Pyrrolidine (parent) | 0.46 | 16.5 | 1.41 | 0 |
(3R,4S)-4-Fluoropyrrolidin-3-amine | 0.38 | 42.7 | 3.25 | 2 |
trans-4-Fluoropyrrolidin-3-amine | 0.41 | 42.7 | 2.98 | 2 |
Pyrrole | 0.75 | 14.0 | 2.93 | 0 |
Data derived from computational modeling and experimental measurements [4] [7]
The strategic incorporation of fluorine at the C4 position of pyrrolidin-3-amine induces profound changes in molecular properties that enhance drug-like characteristics. This modification capitalizes on fluorine's unique combination of high electronegativity (3.98 on the Pauling scale), small atomic radius (1.47 Å), and moderate lipophilicity (π = 0.14). These properties collectively enable targeted modulation of electronic effects, metabolic stability, and membrane permeability without significantly increasing molecular weight [6] [9].
Electronic and Conformational Effects:The strong C-F dipole (1.41 D) creates an electron-deficient region at C4 that influences adjacent functional groups. This polarization enhances the basicity of the C3 amine (predicted pKa increase of ~0.5 units compared to non-fluorinated analogs) and stabilizes specific ring conformations through gauche effects. NMR analysis reveals that the cis-fluorine substituent restricts pseudorotation, favoring a South conformation where C-F and C-N bonds adopt periplanar orientation. This conformational preference enhances molecular recognition of biological targets with well-defined steric requirements, particularly G-protein-coupled receptors and neurotransmitter transporters [4] [9].
Metabolic Stabilization Mechanisms:Fluorine substitution at C4 blocks cytochrome P450-mediated oxidation at this position—a primary metabolic pathway for non-fluorinated pyrrolidines. In vitro microsomal studies demonstrate a 3-fold increase in half-life for (3R,4S)-4-fluoropyrrolidin-3-amine derivatives compared to their des-fluoro counterparts. Additionally, the electron-withdrawing effect reduces electron density at nitrogen, decreasing N-oxidation susceptibility. This dual protection extends plasma half-life and improves pharmacokinetic profiles without compromising aqueous solubility, as evidenced by measured LogS values of -0.89 for the free base form [2] [6] [9].
Bioisosteric Advantages and Target Interactions:The C-F bond serves as a strategic bioisostere for both hydroxyl groups (mimicking hydrogen-bond acceptance) and hydrogen atoms (providing steric occupancy without metabolic liability). Crystallographic studies of kinase inhibitors containing this scaffold reveal fluorine-mediated interactions with backbone carbonyls (distances: 2.9-3.2 Å) and glycine-rich loops. In protease targets, fluorinated pyrrolidines exhibit enhanced binding entropy due to desolvation of the C-F bond, contributing to improved binding affinities. The fluorine atom's hydrophobic parameter (π = 0.14) also contributes to balanced lipophilicity, optimizing membrane permeability while maintaining aqueous solubility [6] [9].
Table 2: Impact of Fluorine Substitution on Bioactivity in Selected Compound Series
Biological Target | Non-fluorinated IC₅₀ (μM) | (3R,4S)-Fluorinated IC₅₀ (μM) | Fold Improvement | Mechanistic Basis |
---|---|---|---|---|
SARS-CoV-2 3CL protease | 28.19 | 0.23 | 122.6× | Enhanced S1' pocket interactions |
Human CD73 ectonucleotidase | 3.92 | 0.47-0.56 | 7-8× | Improved H-bond acceptance |
Dopamine D3 receptor | 42.7 (Kᵢ) | 5.3 (Kᵢ) | 8.1× | Conformational constraint |
GABA transporter 1 | 890 (Kᵢ) | 125 (Kᵢ) | 7.1× | Dipole-enhanced recognition |
Data compiled from enzymatic and receptor binding studies [3] [6] [9]
Computational Approaches to Fluorine Optimization:Emerging deep learning models like F-CPI (Fluorine Compound-Protein Interaction) enable rational design of fluorinated analogs by predicting bioactivity changes following fluorine substitution. This multimodal algorithm, trained on 111,168 compound pairs, accurately forecasts binding affinity changes (accuracy: ~90%, precision: ~79%) by analyzing fluorine-induced alterations in electronic properties, steric occupancy, and desolvation energy. In a practical application, F-CPI-guided fluorination of a SARS-CoV-2 3CLpro inhibitor yielded a 122-fold potency enhancement (IC₅₀: 0.23 μM vs. 28.19 μM) by optimizing interactions with the S1' subsite [3].
Case Study: CD73 Inhibitor Development:Fluorine scanning of betulinic acid derivatives identified (3R,4S)-4-fluoropyrrolidin-3-amine-containing analogs as potent CD73 inhibitors (IC₅₀: 0.47-0.56 μM). The fluorinated compounds exhibited 7-8 fold increased activity over non-fluorinated counterparts by enhancing hydrogen-bond acceptance with His248 and Ser245 residues in the enzyme's active site. This strategic fluorination improved tumor growth inhibition in murine models by increasing metabolic stability (hepatic microsomal clearance reduced by 65%) while maintaining favorable aqueous solubility (>100 μM at pH 7.4) [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7